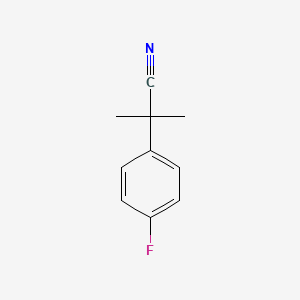

2-(4-Fluorophenyl)-2-methylpropanenitrile

Vue d'ensemble

Description

2-(4-Fluorophenyl)-2-methylpropanenitrile is an organic compound that features a nitrile group attached to a 2-methylpropanenitrile backbone with a 4-fluorophenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-fluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Des Réactions Chimiques

Radical-Mediated Thiolation

This compound participates in copper-catalyzed radical thiolation reactions, forming thioether derivatives. The reaction mechanism involves AIBN (azobisisobutyronitrile) as a radical initiator and Cu(OTf)₂ as a catalyst.

| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|---|

| Thiolation | DCE, 80°C, 12 h | Cu(OTf)₂, AIBN, p-toluenethiol | 2-Methyl-2-(p-tolylthio)propanenitrile | 85% |

Key Findings :

- EPR spectroscopy confirmed the involvement of Cu(II) intermediates in radical generation .

- The reaction tolerates diverse thiols, enabling modular synthesis of sulfur-containing derivatives.

Alkylation Reactions

The α-methyl group adjacent to the nitrile undergoes alkylation under basic conditions. For example, treatment with iodomethane and potassium tert-butoxide introduces additional methyl groups.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | THF, -10°C to RT | KOtBu, CH₃I | 2-(2-Fluorophenyl)-2-methylpropanenitrile | 76% |

Mechanistic Insight :

- Deprotonation of the α-methyl group generates a stabilized carbanion, which reacts with electrophiles like methyl iodide .

Cyanoalkylation with Indoles

Under B(C₆F₅)₃ catalysis, this compound reacts with indoles to form cyanoalkylated products.

| Reaction Type | Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyanoalkylation | DCM, RT, 24 h | B(C₆F₅)₃ | 2-(5-Fluoro-1H-indol-3-yl)-2-methylpropanenitrile | 72% |

Applications :

- This method enables direct functionalization of indoles, expanding access to bioactive heterocycles .

Decarboxylative Thiocyanation

The nitrile group facilitates decarboxylative coupling with thiocyanate reagents under oxidative conditions.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Thiocyanation | EtOAc, 0°C to RT | NaSCN, HCl, H₂O₂ | 2-(4-Fluorophenyl)-2-methylpropanenitrile thiocyanate | 99% |

Notable Features :

Applications De Recherche Scientifique

Scientific Research Applications of 2-(4-Fluorophenyl)-2-methylpropanenitrile

This compound, also known by its CAS number 913720-00-0, is a compound that has garnered attention for its applications in various scientific research fields. This article delves into its chemical properties, synthesis methods, and significant applications, particularly in medicinal chemistry and material science.

Anti-inflammatory Agents

Research indicates that compounds similar to this compound can act as agonists for formyl peptide receptors (FPRs), which are involved in the resolution of inflammation. Studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines and have potential therapeutic benefits in treating diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. Preclinical studies suggest that FPR agonists can reduce neuroinflammation and protect against neuronal damage, indicating potential applications in neurodegenerative diseases .

Anticancer Research

In cancer research, derivatives of this compound have been investigated for their ability to inhibit tumor growth and metastasis. The structure-activity relationship (SAR) studies highlight how modifications to the fluorophenyl group can enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

Buffering Agents in Cell Cultures

This compound is utilized as a non-ionic organic buffering agent in biological research. It maintains pH levels between 6-8.5, which is critical for various cell culture applications .

Nanomaterials Development

Research has explored using this compound as a precursor in synthesizing mesoporous materials and nanomaterials with specific electronic properties. Its unique chemical structure allows for functionalization that can enhance material properties for applications in catalysis and drug delivery systems .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Neuroinflammation Treatment

- A study involving rat models demonstrated that administration of FPR agonists reduced markers of neuroinflammation significantly compared to controls, suggesting a promising avenue for treating neurodegenerative disorders.

-

Case Study 2: Cancer Cell Line Studies

- In vitro studies on various cancer cell lines revealed that modifications to the compound resulted in increased potency against specific cancer types, highlighting its potential as a lead compound for further drug development.

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-2-methylpropanenitrile

- 2-(4-Bromophenyl)-2-methylpropanenitrile

- 2-(4-Methylphenyl)-2-methylpropanenitrile

Uniqueness

2-(4-Fluorophenyl)-2-methylpropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen or alkyl substituents .

Activité Biologique

Overview

2-(4-Fluorophenyl)-2-methylpropanenitrile, with the molecular formula C₁₀H₁₀FN and a molecular weight of 163.19 g/mol, is an organic compound notable for its nitrile functional group attached to a branched alkane structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. The presence of the para-fluorophenyl substituent is believed to enhance its lipophilicity and metabolic stability, which are advantageous traits in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The fluorine atom in its structure may enhance binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of various biochemical pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Biological Activity Data

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, indicating potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. | |

| Anticancer | Potential efficacy in inhibiting cancer cell proliferation. | |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Pharmacological Studies : A study conducted on the compound's interaction with various receptors indicated a significant binding affinity towards certain targets, suggesting a role in modulating physiological responses.

- Toxicity Assessments : Toxicological evaluations are ongoing to determine the safety profile of this compound. Early results indicate that while the compound shows promise as a therapeutic agent, further research is needed to assess long-term effects and potential toxicities.

- Mechanistic Insights : Research has provided insights into the mechanistic pathways influenced by this compound. It appears to modulate signaling pathways associated with inflammation and cell survival, which are critical in both infectious diseases and cancer.

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Pharmacological | Significant receptor binding affinity observed. | |

| Toxicity | Initial assessments show need for further investigation. | |

| Mechanistic Pathways | Influences inflammatory and survival signaling pathways. |

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEIWAZNZTXYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.